6-(Benzyloxy)-5-methylpyridin-3-amine
Description
6-(Benzyloxy)-5-methylpyridin-3-amine (CAS: 331809-27-9) is a pyridine derivative with a benzyloxy substituent at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. The benzyloxy group enhances lipophilicity, which can influence bioavailability and membrane permeability, while the amine group provides a site for further functionalization .
Properties
CAS No. |
331809-27-9 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-methyl-6-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |
InChI Key |
FTANWMMNEWJCNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 6-(Benzyloxy)-5-methylpyridin-3-amine differ primarily in substituent groups, which significantly impact their physical-chemical properties, reactivity, and applications. Below is a detailed analysis:
Substituent Variations and Their Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy analogs (logP ~1.0–1.5), which may improve blood-brain barrier penetration in drug design .
- Steric Hindrance : Addition of a methyl group at the 4-position (1874579-56-2) could hinder access to the amine group, reducing its participation in reactions like amidation or reductive amination .
Physical-Chemical Properties
Table 2: Comparative Physical Data
Notes:
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